molecular formula C7H13ClN2O B8084847 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride

Cat. No.: B8084847
M. Wt: 176.64 g/mol
InChI Key: UMRRKGGLUTWXFI-LEUCUCNGSA-N
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Description

1-[(1S,4S)-2,5-diazabicyclo[221]hept-2-yl]ethanone hydrochloride is a bicyclic compound featuring a diazabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with trans-4-hydroxy-L-proline.

    N-Tosylation: The hydroxyl groups are tosylated to form N-tosylated intermediates.

    Reduction: The N-tosylated intermediates are reduced to (2S,4S)-4-hydroxyprolinol.

    Cyclization: The reaction with methylamine under pressure forms the bicyclic structure.

    Deprotection: The N-tosyl group is removed using hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the diazabicycloheptane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, influencing biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride is unique due to its specific diazabicycloheptane structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-5(10)9-4-6-2-7(9)3-8-6;/h6-8H,2-4H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRRKGGLUTWXFI-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]2C[C@H]1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190927-48-0
Record name 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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